Hypostrepsilic acid

Description

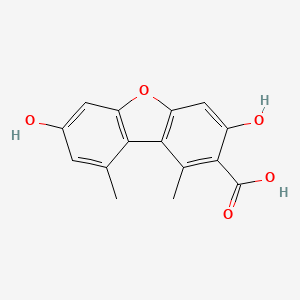

Structure

3D Structure

Properties

CAS No. |

154160-67-5 |

|---|---|

Molecular Formula |

C15H12O5 |

Molecular Weight |

272.25 g/mol |

IUPAC Name |

3,7-dihydroxy-1,9-dimethyldibenzofuran-2-carboxylic acid |

InChI |

InChI=1S/C15H12O5/c1-6-3-8(16)4-10-12(6)14-7(2)13(15(18)19)9(17)5-11(14)20-10/h3-5,16-17H,1-2H3,(H,18,19) |

InChI Key |

WFSXMDNXTLRBAK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1C3=C(O2)C=C(C(=C3C)C(=O)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Distribution of Hypostrepsilic Acid in Lichenized Fungi

Discovery and Initial Reports

The identification of hypostrepsilic acid is a relatively recent development in the study of lichen chemistry, with initial reports emerging from laboratory cultures of lichen mycobionts.

Isolation from Cultured Lichen Mycobionts of Evernia esorediosa

This compound was first identified as a new dibenzofuran (B1670420) from the cultured mycobiont of Evernia esorediosa. nih.govcambridge.orgcambridge.orgdeakin.edu.au This discovery was significant as it represented a secondary metabolite not typically found in the natural lichen. dal.ca The production of this compound by the isolated fungal partner of Evernia esorediosa was observed under specific, osmotically stressed culture conditions. dal.cadal.ca This finding suggested that the expression of certain biosynthetic pathways in the mycobiont is suppressed during the lichenized state but can be activated when the fungus is grown in isolation under particular laboratory settings. dal.ca The growth rate of the Evernia esorediosa mycobiont and its production of this compound were found to be influenced by the concentration of sucrose (B13894) in the culture medium. researchgate.net

Presence in Cultured Mycobionts of Usnea orientalis

Following its discovery in Evernia esorediosa, this compound was also found to be produced in large quantities by the cultured mycobiont of Usnea orientalis. dal.ca This production occurred when the mycobiont was grown on a malt-yeast extract medium supplemented with sugar alcohols. dal.ca In contrast, the natural thalli of Usnea orientalis typically produce usnic acid and salazinic acid, but not dibenzofurans like this compound. dal.ca The isolation of this compound from another lichen mycobiont further solidified the understanding that certain secondary metabolites are unique to the cultured state of the fungal partner.

Detection of this compound Chemosyndromes in Usnea trachycarpa

Further research has identified a "this compound chemosyndrome" in Usnea trachycarpa. researchgate.netmdpi.comresearchgate.net A chemosyndrome refers to a suite of biosynthetically related compounds that consistently occur together. In this case, the chemosyndrome includes this compound and the related dibenzofuran, isostrepsilic acid. researchgate.netmdpi.comresearchgate.net However, this chemosyndrome was detected only in low concentrations in the natural thalli of Usnea trachycarpa. researchgate.netmdpi.comresearchgate.net This species is known for its chemical variability, also producing other compounds like usnic acid and various depsidones. researchgate.net The presence of the this compound chemosyndrome, even at low levels, in the natural lichen is noteworthy and suggests a more complex regulatory mechanism for its production than a simple on/off switch between the lichenized and cultured states.

Differential Production Patterns in Natural Thalli Versus Cultured Mycobionts

A key characteristic of this compound is the marked difference in its production between the intact lichen thallus found in nature and the isolated mycobiont grown in a laboratory setting.

Absence or Low Concentration in Field-Collected Lichen Thalli

In its natural symbiotic state, this compound is either absent or present in very low concentrations in the lichen thalli of species like Usnea orientalis and Usnea trachycarpa. dal.caresearchgate.netmdpi.comresearchgate.net For instance, field-collected Usnea orientalis is known to produce usnic acid and salazinic acid, with no detectable levels of this compound. dal.ca Similarly, while a this compound chemosyndrome has been detected in Usnea trachycarpa, it is only found in low concentrations. researchgate.netmdpi.comresearchgate.net This suggests that the symbiotic interaction with the photobiont (the algal partner) and the specific environmental conditions in the natural habitat generally suppress the biosynthetic pathway leading to this compound.

Induction and Enhanced Production in Isolated Mycobiont Cultures

The production of this compound is notably induced and significantly enhanced when the mycobionts of certain lichens are isolated and grown in culture. dal.ca For example, the mycobiont of Evernia esorediosa produces this compound when subjected to osmotically stressed conditions in the laboratory, a phenomenon not observed when the mycobiont is in its natural lichenized form. dal.ca Similarly, the mycobiont of Usnea orientalis produces large amounts of hypostrepsilic and isostrepsilic acids when cultured on a medium containing sugar alcohols, compounds that are not detected in the natural lichen. dal.ca The production of these dibenzofurans in Usnea orientalis cultures was found to be markedly repressed by the presence of actively photosynthesizing photobionts, further indicating that the symbiotic relationship plays a crucial role in regulating the mycobiont's secondary metabolism. dal.ca

Data on this compound Occurrence

| Species | Natural Thallus | Cultured Mycobiont | Key Findings |

| Evernia esorediosa | Not detected | Detected | First isolation of this compound occurred from the cultured mycobiont under osmotic stress. nih.govdal.cadal.ca |

| Usnea orientalis | Not detected (produces usnic and salazinic acids) | Detected in large quantities | Production induced on malt-yeast extract medium with sugar alcohols; repressed by photobionts. dal.ca |

| Usnea trachycarpa | Detected in low concentrations (as part of a chemosyndrome) | Not extensively studied for production | Contains a this compound chemosyndrome along with other compounds. researchgate.netmdpi.comresearchgate.net |

Influence of Culture Medium Composition and Osmotic Conditions

The synthesis of this compound by lichen mycobionts in vitro is profoundly influenced by the chemical composition of the culture medium and, most critically, by osmotic stress. dal.caresearchgate.net Research has demonstrated that a high osmotic pressure in the growth medium is a key trigger for the production of this and other secondary metabolites that are not typically found in the natural lichen. dal.cadal.ca

The mycobiont of Umbilicaria orientalis, when grown on a malt-yeast extract medium, produces large quantities of this compound only when the medium is supplemented with sugar alcohols. dal.canih.gov Similarly, the mycobiont of Evernia esorediosa was induced to produce this compound when cultured on a medium containing a high concentration (10%) of sucrose, which creates osmotically stressed conditions. dal.ca

Studies on the U. orientalis mycobiont have shown that various sugar alcohols can induce the production of this compound, with adonitol being particularly effective. The addition of mannitol (B672) and sorbitol also promotes its synthesis. dal.ca The production of these dibenzofurans is believed to result from the combined effects of the high osmotic potential of the medium and specific nutritional factors. dal.ca These findings underscore that stressful, rather than optimal, growth conditions are often necessary to activate latent biosynthetic pathways in cultured lichen fungi. dal.casci-hub.se

Table 1: Effect of Sugar Alcohols on this compound Production by the Cultured Mycobiont of Umbilicaria orientalis This table illustrates the relative production of this compound when the mycobiont was cultured on a malt-yeast extract medium supplemented with different sugar alcohols, indicating the importance of osmotic conditions.

| Supplement to Medium (Sugar Alcohol) | Relative Production of this compound | Reference |

| Adonitol | Highest | dal.ca |

| Mannitol + Sorbitol | High | dal.ca |

| Mannitol | Moderate | dal.ca |

| Sucrose (10%) | Induced in Evernia esorediosa | dal.ca |

Comparison with other Induced Secondary Metabolites in Culture

The induction of this compound in cultured lichen mycobionts does not occur in isolation. It is often part of a broader shift in the fungus's secondary metabolism, leading to the co-production of other novel or atypical compounds. dal.cadal.ca

A significant finding is the co-production of isostrepsilic acid , another dibenzofuran, alongside this compound in large quantities by the cultured mycobiont of Umbilicaria orientalis. dal.canih.govdal.ca Isostrepsilic acid is also a novel compound not found in the natural lichen. This contrasts sharply with the chemical profile of the natural U. orientalis lichen, which is characterized by the presence of usnic acid and salazinic acid . dal.caresearchgate.net This demonstrates a complete shift in the major secondary metabolite pathway from depsides and depsidones in the symbiotic state to dibenzofurans in the cultured state.

Furthermore, the osmotic stress conditions that trigger this compound production are known to induce other secondary metabolites in different lichen mycobionts. For instance, culturing various North American lichen mycobionts on media with high (10%) sucrose concentrations led to the synthesis of typical lichen substances, including the depsidones norstictic acid and stictic acid , and the depsides atranorin and gyrophoric acid . dal.ca In some cases, these compounds were produced by mycobionts that did not synthesize them under standard, low-sucrose culture conditions. dal.ca

The production of this compound is therefore a prime example of how manipulating culture conditions can unveil the latent biosynthetic potential of lichen fungi, leading to the formation of compounds that are suppressed or absent in the natural symbiotic state. nih.govucm.es

Table 2: Comparison of Secondary Metabolites in Natural Lichen vs. Cultured Mycobiont This table compares the secondary metabolites produced by the intact lichen thallus with those produced by the isolated mycobiont under specific culture conditions, highlighting the differential expression of biosynthetic pathways.

| Organism/Culture | Condition | Major Secondary Metabolites Produced | Reference(s) |

| Umbilicaria orientalis (Lichen Thallus) | Natural Symbiotic State | Usnic acid, Salazinic acid | dal.caresearchgate.netdal.ca |

| Umbilicaria orientalis (Mycobiont) | Culture with Sugar Alcohols (Osmotic Stress) | This compound , Isostrepsilic acid | dal.canih.govdal.ca |

| Evernia esorediosa (Mycobiont) | Culture with 10% Sucrose (Osmotic Stress) | This compound | dal.cacambridge.orgresearchgate.net |

| Various North American Lichens (Mycobionts) | Culture with 10% Sucrose (Osmotic Stress) | Atranorin, Gyrophoric acid, Norstictic acid, Stictic acid | dal.ca |

Structural Elucidation Methodologies for Hypostrepsilic Acid

Historical Context of Natural Product Structure Determination

In the nascent stages of natural products chemistry, the elucidation of a compound's structure was a formidable challenge. hebmu.edu.cn Early efforts, dating back to the 19th and early 20th centuries, relied heavily on classical methods such as crystallization to achieve purity, a critical first step. hebmu.edu.cnresearchgate.net The process was often a complex and indirect puzzle, piecing together evidence from numerous chemical experiments. hebmu.edu.cn The isolation of active principles from medicinal plants, like morphine in 1816, marked the beginning of rational natural product isolation, but the determination of their complex structures often took another century. hebmu.edu.cnfrontiersin.org

The advent of spectroscopic techniques initiated a revolution in the field. hebmu.edu.cn The realization in the 1940s that Ultraviolet (UV) spectroscopy could be used for structural studies was a pivotal moment, paving the way for the adoption of Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). hebmu.edu.cn These advancements dramatically improved the speed and accuracy of structure determination, leading to a surge in the discovery and characterization of new natural products. pnas.org Prior to these spectroscopic methods, chemical degradation and the synthesis of derivatives were primary tools for deducing molecular frameworks.

Application of Modern Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, including hypostrepsilic acid. researchgate.netwikipedia.org Both ¹H and ¹³C NMR spectroscopy are instrumental in piecing together the carbon-hydrogen framework. lichenportal.org

In ¹H NMR, the chemical shift of a proton provides information about its electronic environment. libretexts.org Protons attached to aromatic rings, for instance, typically resonate at different frequencies than those on alkyl chains. libretexts.org The splitting patterns of signals (singlets, doublets, triplets, etc.) reveal the number of neighboring protons, offering crucial connectivity data. For complex molecules, two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are employed to establish through-bond and through-space correlations between protons, respectively. wikipedia.org

¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of all the unique carbon atoms in the molecule. sigmaaldrich.com The chemical shifts in ¹³C NMR are indicative of the type of carbon (e.g., sp³, sp², carbonyl), and techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can distinguish between CH, CH₂, and CH₃ groups.

The comprehensive analysis of ¹H and ¹³C NMR data, often in conjunction with 2D NMR experiments, allows for the unambiguous assignment of the intricate structure of this compound. researchgate.net

Table 1: Representative ¹H NMR Chemical Shift Ranges

| Type of Proton | Approximate Chemical Shift (δ) in ppm |

|---|---|

| Alkyl (C-H) | 0.9 - 1.8 |

| Protons adjacent to an electronegative atom | 2.5 - 4.5 |

| Vinylic (C=C-H) | 4.5 - 6.5 |

| Aromatic (Ar-H) | 6.5 - 8.0 |

| Aldehydic (R-CHO) | 9.0 - 10.0 |

| Carboxylic Acid (R-COOH) | 10.0 - 13.0 |

| Alcoholic (R-OH) | Variable (0.5 - 5.0) |

| Phenolic (Ar-OH) | Variable (4.0 - 8.0) |

Data sourced from general NMR principles. libretexts.org

Table 2: Representative ¹³C NMR Chemical Shift Ranges

| Type of Carbon | Approximate Chemical Shift (δ) in ppm |

|---|---|

| Alkyl (sp³) | 5 - 45 |

| Carbonyl (C=O) in Ketones/Aldehydes | 190 - 220 |

| Carbonyl (C=O) in Acids/Esters | 160 - 185 |

| Aromatic/Alkene (sp²) | 100 - 150 |

| Alkyne (sp) | 65 - 90 |

Data sourced from general NMR principles. sigmaaldrich.com

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, which is fundamental for determining the molecular weight and elemental composition of a compound. scribd.com High-resolution mass spectrometry (HRMS) can determine the molecular formula of this compound with high accuracy. nih.gov

Electron impact (EI) ionization is a common technique where the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. libretexts.org The resulting fragmentation pattern is a unique "fingerprint" of the molecule and can provide valuable structural information. libretexts.org The analysis of these fragments helps to identify structural motifs within the molecule. For instance, the loss of specific neutral molecules like water (H₂O) or carbon monoxide (CO) can indicate the presence of hydroxyl or carbonyl groups, respectively. libretexts.org

Softer ionization techniques, such as electrospray ionization (ESI), are also employed, particularly for generating the pseudomolecular ion ([M+H]⁺ or [M-H]⁻) with minimal fragmentation, which directly gives the molecular weight. uab.edu Tandem mass spectrometry (MS/MS) can be used to fragment selected ions, providing even more detailed structural insights. uab.edu

For this compound, a dibenzofuran (B1670420) derivative, mass spectrometry would reveal a molecular ion peak corresponding to its molecular weight of 272.25 g/mol and a fragmentation pattern characteristic of the dibenzofuran core and its substituents. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. wiley.comresearchgate.net The principle is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. wiley.com Different types of bonds (e.g., C=O, O-H, C-H) vibrate at characteristic frequencies, resulting in a unique IR spectrum. pressbooks.pub

The IR spectrum of this compound would be expected to show characteristic absorption bands for the functional groups it contains. A broad absorption band in the region of 3500-3200 cm⁻¹ would indicate the presence of hydroxyl (-OH) groups due to hydrogen bonding. libretexts.orglibretexts.org A strong absorption peak around 1700-1750 cm⁻¹ is indicative of a carbonyl group (C=O), likely from the carboxylic acid functionality. libretexts.orglibretexts.org Absorptions in the aromatic region (around 1600-1450 cm⁻¹) would confirm the presence of the dibenzofuran's aromatic rings. pressbooks.pub The region below 1400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule. libretexts.org

Table 3: Characteristic Infrared Absorption Frequencies

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Alcohol/Phenol (B47542), H-bonded) | 3200 - 3600 | Strong, Broad |

| O-H (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad |

| C-H (Alkane) | 2850 - 3000 | Strong |

| C-H (Alkene) | 3000 - 3100 | Medium |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong |

| C=O (Ketone) | 1705 - 1725 | Strong |

| C=O (Ester) | 1735 - 1750 | Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |

Data sourced from general IR spectroscopy principles. pressbooks.publibretexts.orglibretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. wikipedia.orgmt.com The absorption of UV or visible light excites electrons from a lower energy orbital to a higher energy orbital. The wavelength of maximum absorbance (λmax) is characteristic of the chromophore, the part of the molecule responsible for light absorption. vscht.cz

For this compound, the dibenzofuran core constitutes a significant chromophore. The extent of conjugation in the aromatic system and the presence of auxochromes (substituents on the chromophore that can modify the λmax and intensity of absorption) like hydroxyl and carboxyl groups will influence the UV-Vis spectrum. libretexts.org The spectrum would likely exhibit multiple absorption bands in the UV region, which are characteristic of the dibenzofuran skeleton and its specific substitution pattern. lichenportal.org

Utilization of Microanalytical Evidence

In conjunction with spectroscopic methods, microanalytical evidence has historically played a crucial role and continues to be a valuable tool in structural elucidation. dal.ca Elemental analysis, for example, provides the empirical formula of a compound by determining the percentage composition of elements like carbon, hydrogen, and oxygen. This information is critical for confirming the molecular formula derived from mass spectrometry.

Furthermore, the formation of derivatives through chemical reactions can provide additional structural clues. For instance, the reaction of this compound with a methylating agent to form a methyl ester would confirm the presence of a carboxylic acid group. These classical chemical tests, when combined with modern spectroscopic data, provide a comprehensive and unambiguous determination of a molecule's structure. scribd.com

Academic Laboratory Synthesis and Biotechnological Production Strategies

Chemical Synthesis Approaches for Dibenzofuran (B1670420) Scaffolds (General Principles)

The synthesis of the dibenzofuran scaffold, the core structure of hypostrepsilic acid, is a significant area of research in organic chemistry. These strategies can be broadly categorized into intramolecular and intermolecular approaches. acs.org

Intramolecular strategies often involve the cyclization of diaryl ether derivatives or the formation of a C–O bond within biaryl compounds. acs.org A notable method involves the palladium-catalyzed C-H activation/C-O cyclization of phenol (B47542) derivatives, which can be achieved using air as an oxidant. researchgate.net Another approach utilizes the reaction of ortho-iodophenols with silylaryl triflates in the presence of cesium fluoride (B91410) to produce O-arylated products, which are then cyclized to dibenzofurans using a palladium catalyst. acs.org

Intermolecular strategies include the reaction between 6-diazo-2-cyclohexenone and an ortho-haloiodobenzene, which proceeds through a tandem palladium-catalyzed cross-coupling/aromatization followed by a copper-catalyzed Ullmann coupling reaction. acs.org More recently, an efficient synthesis of various dibenzofuran derivatives has been achieved through a copper-catalyzed cyclization of cyclic diaryliodonium salts in water. acs.org This oxygen–iodine exchange approach has proven effective in producing a range of dibenzofurans in good to excellent yields. acs.org

Furthermore, the benzannulation of 2-nitrobenzofurans with alkylidene malononitriles under metal-free conditions provides a facile route to highly functionalized dibenzofurans. researchgate.net The development of "Hangman" salen ligands incorporating rigid dibenzofuran spacers represents another innovative synthetic application of this scaffold. nih.gov These varied synthetic routes underscore the versatility and importance of the dibenzofuran motif in constructing complex molecules. researchgate.netacs.orgnsf.gov.lk

Biotechnological Cultivation of Lichen Mycobionts for Controlled Production

The production of this compound has been notably achieved through the cultivation of the lichen mycobiont, the fungal partner of the lichen symbiosis. researchgate.net This biotechnological approach offers a controlled environment for the synthesis of this and other valuable secondary metabolites.

Axenic Cultivation Techniques and Media Optimization

The isolation and axenic (pure) culture of lichen mycobionts are foundational to their biotechnological application. researchgate.net The process typically begins with the isolation of the mycobiont from the lichen thallus, often from ascospores or thallus fragments. mdpi.combiodiversos.org Successful isolation is followed by cultivation on a suitable nutrient medium.

A variety of media have been employed for the cultivation of lichen-forming fungi. Commonly used media include Malt-Yeast Extract (MYE) agar (B569324) and Lilly-Barnett medium (LBM). mdpi.comftb.com.hrresearchgate.net Optimization of the culture medium is crucial for enhancing both biomass production and the synthesis of secondary metabolites. nih.gov For instance, studies have shown that modifying LBM by replacing glucose with mannitol (B672) can significantly increase fungal biomass production. researchgate.net Similarly, supplementing MYE medium with additional carbon sources like sucrose (B13894) and polyethylene (B3416737) glycol has been shown to increase both biomass and the production of usnic acid in Usnea ghattensis. ftb.com.hrdoaj.orgresearchgate.net The pH of the culture medium is another critical factor, with mycobionts often exhibiting growth within a specific pH range. researchgate.net

| Medium Component | Effect on Mycobiont Culture |

| Carbon Source | Replacing glucose with mannitol increased biomass of Xanthoria parietina mycobiont. researchgate.net Sucrose and polyethylene glycol increased biomass and usnic acid in Usnea ghattensis. ftb.com.hrdoaj.orgresearchgate.net |

| Nitrogen Source | Influences growth and secondary metabolite production. frontiersin.org |

| pH | Growth of Xanthoria parietina mycobiont was observed between pH 4.0 and 7.0. researchgate.net |

Strategic Manipulation of Culture Conditions for Metabolite Enhancement

Beyond media composition, the manipulation of physicochemical conditions plays a vital role in steering the metabolic output of cultured mycobionts. nih.gov Factors such as temperature, light, and humidity are key parameters that can be adjusted to enhance the production of specific compounds. ftb.com.hrnih.gov

For example, the production of certain lichen substances has been shown to be influenced by the presence or absence of light. ftb.com.hr In some cases, stress factors such as nutrient limitation or drought can trigger the synthesis of secondary metabolites that are not produced under optimal growth conditions. mdpi.comdal.ca This suggests that mimicking the natural, often harsh, environmental conditions of lichens can be a strategy to induce the production of desired compounds in a laboratory setting. dal.canih.gov For instance, the production of depsidones in cultured Cladonia mycobionts was induced by conditions that promoted a higher order of differentiation, similar to the formation of structures for reproduction. dal.ca

The One Strain Many Compounds (OSMAC) Approach in Lichen Metabolomics

The "One Strain Many Compounds" (OSMAC) approach is a powerful strategy for unlocking the full biosynthetic potential of a microorganism by systematically altering cultivation parameters. nih.govresearchgate.netscielo.br This method is predicated on the observation that a single microbial strain can produce a diverse array of secondary metabolites when grown under different conditions. nih.govscielo.br

In the context of lichen mycobionts, the OSMAC approach involves varying factors such as media composition, temperature, pH, and aeration to stimulate the expression of otherwise silent or poorly expressed biosynthetic gene clusters. nih.govresearchgate.net This has proven to be an effective tool for discovering novel or enhancing the production of known lichen compounds. nih.govppjonline.orgppjonline.org For instance, the application of the OSMAC strategy has led to the identification of new dibenzofurans, like this compound, in mycobiont cultures that are not found in the parent lichen in its natural state. nih.gov This highlights the latent biosynthetic capabilities of lichen-forming fungi that can be accessed through controlled cultivation and strategic manipulation of their growth environment. nih.govresearchgate.net

Enzymatic Synthesis Prospects (General Considerations for Polyketides)

This compound belongs to the polyketide family of natural products. nih.gov The biosynthesis of polyketides is orchestrated by large, multifunctional enzymes known as polyketide synthases (PKSs). wikipedia.orgresearchgate.net These enzymatic assembly lines offer exciting prospects for the chemoenzymatic synthesis of complex molecules. frontiersin.orgnih.govbeilstein-journals.org

PKSs function by sequentially condensing simple acyl-CoA starter and extender units, typically acetyl-CoA and malonyl-CoA, to build the polyketide backbone. wikipedia.orgfrontiersin.org The remarkable diversity of polyketide structures arises from the modular nature of PKSs, which contain a variety of domains that can modify the growing polyketide chain through reductions, dehydrations, and other chemical transformations. wikipedia.orgresearchgate.netfrontiersin.org

The understanding of PKS biosynthetic logic has opened the door to chemoenzymatic approaches, where synthetic precursor molecules are fed to isolated PKS domains or engineered PKS pathways to generate novel or modified polyketides. nih.govbeilstein-journals.org Thioesterase (TE) domains, which are often responsible for the final cyclization and release of the polyketide chain, have shown promise in in vitro synthesis due to their ability to accept non-native substrates. beilstein-journals.org While significant challenges remain, including substrate specificity and protein engineering, the enzymatic synthesis of polyketides holds considerable potential for the sustainable and efficient production of valuable compounds like this compound. nih.gov

Advanced Analytical Techniques for Hypostrepsilic Acid Research

Chromatographic Separation Methods

Chromatography is a fundamental tool for separating hypostrepsilic acid from the multitude of other secondary metabolites present in lichen extracts. The choice of chromatographic method depends on the scale and objective of the analysis, from initial purification to precise quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for both the analytical and preparative separation of lichen substances, including this compound. researchgate.net Its high resolution, sensitivity, and reproducibility make it an ideal method for quantifying the compound in various extracts and for isolating it in a pure form for further studies. sepscience.comamericanpharmaceuticalreview.com

Research on related lichen compounds, such as depsides and depsidones, provides a strong basis for developing HPLC methods for this compound. mdpi.comnih.gov Reversed-phase HPLC, utilizing a non-polar stationary phase (like C18) and a polar mobile phase, is the most common approach. ru.ac.thmdpi.com A gradient elution is typically employed to effectively separate the complex mixture of compounds found in lichen extracts. This involves gradually changing the composition of the mobile phase, for instance, by increasing the proportion of an organic solvent like methanol (B129727) or acetonitrile (B52724) in an acidified aqueous solution. nih.govru.ac.thnih.gov The use of an acid, such as phosphoric acid or trifluoroacetic acid (TFA), in the mobile phase helps to suppress the ionization of acidic functional groups on the analytes, leading to sharper peaks and better separation. mdpi.comru.ac.thnih.gov

Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector. americanpharmaceuticalreview.comnih.gov The aromatic nature of this compound allows for strong UV absorbance, typically monitored at wavelengths between 254 nm and 330 nm. americanpharmaceuticalreview.comru.ac.thnih.gov For quantification, a calibration curve is constructed using a purified standard of this compound, plotting peak area against concentration. americanpharmaceuticalreview.com

Table 1: Exemplary HPLC Parameters for the Analysis of Lichen Depsidones and Dibenzofurans

| Parameter | Typical Conditions |

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1-1% Phosphoric Acid or 0.025% TFA |

| Mobile Phase B | Methanol or Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 0.7 - 1.0 mL/min |

| Detection | DAD/UV at 254, 265, or 330 nm |

| Column Temperature | 25 - 40 °C |

This table presents a generalized set of conditions based on methods used for structurally similar lichen compounds and serves as a starting point for method development for this compound. mdpi.comru.ac.thmdpi.comnih.gov

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. solubilityofthings.com Due to the low volatility of polyfunctional organic acids like this compound, direct analysis by GC is not feasible. Therefore, a crucial prerequisite for GC analysis is chemical derivatization, which converts the polar functional groups (such as hydroxyl and carboxyl groups) into less polar, more volatile derivatives. nih.govfortunejournals.com

Silylation is the most common derivatization technique for lichen acids. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used to replace the active hydrogens on the hydroxyl and carboxyl moieties with trimethylsilyl (B98337) (TMS) groups. sigmaaldrich.comacs.orgnih.gov This process significantly increases the volatility of the analyte, making it suitable for GC analysis. The derivatization reaction conditions, including temperature and time, must be optimized to ensure complete conversion. sigmaaldrich.com

Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column, typically with a non-polar stationary phase. The separation is based on the boiling points and polarities of the derivatized compounds. GC is particularly useful for metabolite profiling of lichen extracts, allowing for the separation of a wide range of derivatized compounds. impactfactor.orgajol.info

For the isolation of larger quantities of this compound for structural elucidation or bioactivity studies, preparative chromatographic techniques are employed.

Column Chromatography (CC) is a classic and cost-effective method for the initial fractionation of crude lichen extracts. researchgate.net Silica gel is the most common stationary phase, and separation is achieved by eluting with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate (B1210297) in hexane). sepscience.com Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) or analytical HPLC to identify those containing this compound.

Semi-preparative and Preparative HPLC utilize the same principles as analytical HPLC but employ larger columns and higher flow rates to handle larger sample loads. lcms.czijrpr.comardena.com This technique offers higher resolution and purity compared to traditional column chromatography and is often used as a final purification step. nih.gov The goal is to maximize the throughput while achieving the desired purity of the isolated compound. rssl.com

High-Speed Counter-Current Chromatography (HSCCC) is a support-free liquid-liquid partition chromatography technique that eliminates the problem of irreversible adsorption of the sample onto a solid stationary phase. nih.gov It has been successfully applied to the preparative separation of various natural products, including lichen compounds. science.govscience.gov The method involves partitioning the analyte between two immiscible liquid phases. The selection of a suitable two-phase solvent system is critical for successful separation. This technique is particularly advantageous for obtaining high-purity compounds in a single step. nih.govuchile.cl

Gas Chromatography (GC) in Metabolite Profiling

Hyphenated Techniques for Enhanced Resolution and Identification

To overcome the limitations of individual analytical techniques and to gain more comprehensive information, chromatographic systems are often coupled with mass spectrometers. These "hyphenated" techniques provide both separation and structural information in a single analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the sensitive and specific detection capabilities of mass spectrometry. impactfactor.orgnih.gov It is considered a gold standard for the identification of volatile and semi-volatile compounds in complex mixtures. nih.gov For this compound, GC-MS analysis would be performed on its derivatized (e.g., silylated) form. researchgate.netnih.gov

As the derivatized analytes elute from the GC column, they enter the ion source of the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting molecular ions and their characteristic fragment ions are then separated by their mass-to-charge ratio (m/z). The fragmentation pattern, or mass spectrum, serves as a chemical "fingerprint" that can be compared to spectral libraries for compound identification. nih.gov A GC-MS spectrum for this compound is available in public databases, confirming its amenability to this technique and providing a reference for identification. nih.gov

Table 2: GC-MS Analysis Workflow for this compound

| Step | Description | Key Considerations |

| 1. Extraction | Extraction of this compound from lichen material using a suitable solvent (e.g., acetone). | Ensure complete extraction of metabolites. |

| 2. Derivatization | Chemical modification (silylation) to increase volatility. | Use of reagents like BSTFA with a catalyst. Optimize reaction time and temperature. |

| 3. GC Separation | Injection of the derivatized sample onto a GC column for separation. | Choose an appropriate non-polar capillary column and temperature program. |

| 4. MS Detection | Ionization of eluted compounds and analysis of mass-to-charge ratios. | Electron Impact (EI) ionization is common. The resulting fragmentation pattern is used for identification. |

| 5. Data Analysis | Comparison of the obtained mass spectrum with library spectra for confirmation. | The unique fragmentation pattern allows for confident identification. |

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (MS/MS), is an exceptionally powerful tool for analyzing complex mixtures and identifying compounds without the need for derivatization. psu.edufrontiersin.orguni-jena.de This technique is ideal for the analysis of thermally labile and non-volatile compounds like this compound in lichen extracts. frontiersin.orgscispace.com

In an LC-MS system, the eluent from the HPLC column is introduced into the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source. ESI allows for the gentle ionization of molecules directly from the liquid phase. researchgate.net For acidic compounds like this compound, analysis is often performed in negative ion mode, where the deprotonated molecule [M-H]⁻ is observed. psu.eduuab.edu

Tandem mass spectrometry (LC-MS/MS) provides an additional layer of structural information. researchgate.net In this setup, the precursor ion (e.g., the [M-H]⁻ ion of this compound) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into product ions. rsc.org The resulting fragmentation pattern is highly specific to the molecule's structure and can be used for unambiguous identification, even in the absence of a reference standard. psu.edursc.org Studies on the fragmentation of related depsidones show characteristic losses of neutral molecules like CO₂ and CO, which would be expected to be key fragmentation pathways for this compound as well, aiding in its characterization within complex lichen extracts. mdpi.compsu.edu The high sensitivity and selectivity of LC-MS/MS make it invaluable for metabolomic profiling and the discovery of novel compounds in lichens. uchile.clmdpi.comlibretexts.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Development of Quantitative and Selective Analytical Methods

The development of robust, quantitative, and selective analytical methods is crucial for determining the concentration of this compound in various samples, such as lichen thalli or mycobiont cultures. Such methods are essential for studies on biosynthesis, chemotaxonomy, and the optimization of culture conditions for its production. High-performance liquid chromatography (HPLC), particularly when coupled with mass spectrometry (MS), is the cornerstone of modern quantitative analysis of lichen metabolites. mdpi.comresearchgate.netnih.gov

A selective and quantitative method for this compound would typically involve the following steps:

Sample Preparation: Efficient extraction of this compound from the biological matrix is the first critical step. This often involves solvent extraction with a suitable organic solvent, followed by filtration and dilution. epa.gov

Chromatographic Separation: Reversed-phase HPLC is commonly employed for the separation of phenolic compounds like dibenzofurans. A C18 column is a frequent choice, with a mobile phase typically consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic or acetic acid) to ensure the analyte is in its protonated form, leading to sharper peaks. nih.govscielo.br A gradient elution program, where the proportion of the organic solvent is increased over time, allows for the separation of compounds with a wide range of polarities. nih.gov

Detection and Quantification:

HPLC with UV Detection: this compound, as an aromatic compound, possesses a chromophore that absorbs ultraviolet (UV) light. A diode-array detector (DAD) can be used to monitor the absorbance at a specific wavelength (e.g., the λmax of the dibenzofuran (B1670420) core) for quantification. Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve constructed using a pure standard of this compound.

HPLC with Mass Spectrometry (LC-MS): For higher selectivity and sensitivity, especially in complex matrices, coupling HPLC with a mass spectrometer is the preferred method. mdpi.comresearchgate.net Electrospray ionization (ESI) is a common ionization technique for this class of compounds. The mass spectrometer can be operated in selected ion monitoring (SIM) mode, where only the ion corresponding to the molecular weight of this compound is monitored, or in multiple reaction monitoring (MRM) mode for even greater selectivity and lower limits of detection (LOD) and quantification (LOQ). nih.gov

The validation of a quantitative method is essential to ensure its accuracy and reliability. This involves assessing parameters such as linearity, precision, accuracy, LOD, and LOQ. nih.gov The development of such validated methods enables the precise determination of this compound content, facilitating a deeper understanding of its biological and chemical significance.

Table 2: Key Parameters for a Quantitative HPLC Method for this compound

| Parameter | Typical Conditions/Considerations | Rationale |

| Stationary Phase | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds like dibenzofurans. |

| Mobile Phase | Gradient of water (with 0.1% formic acid) and acetonitrile/methanol nih.gov | The gradient allows for the elution of a wide range of compounds, while the acid suppresses the ionization of the carboxylic acid group, leading to better peak shape. |

| Flow Rate | 0.5 - 1.0 mL/min | A standard flow rate for analytical HPLC, providing a balance between analysis time and separation efficiency. |

| Detection | UV-DAD (e.g., at 254 nm and 280 nm) or ESI-MS (in negative ion mode) nih.gov | UV detection is robust and widely available. ESI-MS offers superior selectivity and sensitivity. Negative ion mode is suitable for acidic compounds. |

| Internal Standard | A structurally similar compound not present in the sample (e.g., another dibenzofuran derivative) | Corrects for variations in extraction efficiency and injection volume, improving the accuracy and precision of quantification. |

| Calibration | External or internal standard calibration using a pure standard of this compound | Essential for relating the instrumental response (peak area) to the concentration of the analyte. |

Chemotaxonomic Significance of Hypostrepsilic Acid

Role as a Chemosystematic Marker in Lichen Taxonomy

The chemical composition of a lichen is a critical component of its taxonomic description, complementing morphological and molecular data. Secondary metabolites are typically stable products of the fungal partner's metabolism and can be used as reliable markers for identification. researchgate.net The application of chemical characters in lichen taxonomy began with simple color spot tests on the thallus and has evolved to include more sophisticated techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), which allow for the precise identification of compounds like hypostrepsilic acid. anbg.gov.auresearchgate.net

This compound is a dibenzofuran (B1670420) that has been identified as a significant chemical marker in certain lichen contexts. For instance, it was first isolated from the cultured mycobiont (the fungal partner) of Evernia esorediosa. researchgate.netresearchgate.net While the natural lichen thallus of this species produces divaricatic acid, the production of this compound by the isolated fungus in a cultured environment demonstrates its biosynthetic potential, which is a key piece of chemosystematic information. researchgate.net Similarly, it has been detected in cultures of other lichens, such as Usnea orientalis, where it is not present in the wild thallus. researchgate.net

The presence of specific compounds, even if only expressed under lab conditions, can point to underlying biosynthetic pathways that are characteristic of certain fungal lineages. anbg.gov.au The table below summarizes the known occurrences of this compound in specific lichen mycobionts as identified in research studies.

| Lichen Species | Natural Thallus Metabolites | Cultured Mycobiont Metabolites | Reference |

| Evernia esorediosa | Divaricatic acid | This compound | researchgate.net, researchgate.net |

| Usnea orientalis | Usnic acid, Salazinic acid | This compound , Isostrepsilic acid | researchgate.net |

| Stereocaulon japonicum | Atranorin, Stictic acid | Hypostrepsilalic acid* | researchgate.net |

Note: Hypostrepsilalic acid is a closely related but distinct compound isolated from this species.

Intraspecific Chemotype Variation and Environmental Influences

Intraspecific chemical variation, where different populations of the same species produce different secondary metabolites, is a well-documented phenomenon in lichens. researchgate.net These distinct chemical profiles define "chemotypes." This variation can be genetically determined or influenced by a range of environmental factors, including light exposure, temperature, substrate chemistry, and altitude. mdpi.comijplantenviro.comcsic.es

The production of this compound provides a clear example of environmentally induced chemical variation, particularly when comparing natural conditions to laboratory cultures. The mycobiont of Evernia esorediosa synthesizes this compound in culture, a compound not detected in its natural, lichenized state where it produces divaricatic acid. researchgate.net An even more complex variation is seen in Usnea orientalis. The natural lichen produces usnic and salazinic acids, but when the mycobiont is cultured on a malt-yeast extract medium containing sugar alcohols, it produces large quantities of the dibenzofurans this compound and isostrepsilic acid. researchgate.net Researchers suggest this shift in metabolic output could be a response to the high osmotic pressure of the culture medium. researchgate.net

These findings highlight that the genetic potential to produce a suite of related compounds (a chemosyndrome) may be present, but the expression of specific metabolites can be triggered or suppressed by external conditions. researchgate.net This plasticity is a crucial consideration in chemotaxonomy, as the chemical profile of a lichen can be influenced by its immediate environment. mdpi.comfrontiersin.org

| Species | Condition | Major Secondary Metabolites Produced | Potential Influencing Factor |

| Evernia esorediosa | Natural Thallus | Divaricatic acid | Symbiotic state, natural environment |

| Cultured Mycobiont | This compound | Aposymbiotic state, culture medium | |

| Usnea orientalis | Natural Thallus | Usnic acid, Salazinic acid | Symbiotic state, natural environment |

| Cultured Mycobiont | This compound , Isostrepsilic acid | High osmotic pressure in culture medium |

Correlation of Metabolite Presence with Phylogenetic Relationships in Lichen-Forming Fungi

Modern lichen systematics integrates chemical, morphological, and molecular data to construct robust phylogenetic trees that reflect the evolutionary history of lichen-forming fungi. mdpi.comstudiesinmycology.org The presence of particular classes of secondary metabolites often correlates strongly with major phylogenetic lineages, suggesting that the biosynthetic pathways for these compounds evolved within specific ancestral groups and were passed down to their descendants. researchgate.netnih.gov

The production of dibenzofurans like this compound is controlled by specific biosynthetic gene clusters, primarily involving polyketide synthase (PKS) genes. nih.gov The evolution and distribution of these gene clusters across the fungal tree of life are directly linked to the chemical profiles observed in different lichen species. Therefore, the ability to produce this compound, even if only expressed in culture, is a character that can be mapped onto a phylogeny to understand its evolutionary origins.

However, the relationship is not always straightforward. Sometimes, significant chemical variation occurs within a single, monophyletic species, as seen in the Ramalina farinacea complex. researchgate.net Conversely, morphologically similar but chemically distinct species may not be closely related. britishlichensociety.org.uk This complexity underscores the need for an integrated approach, where chemical data, such as the presence of this compound, serves as a vital dataset to be analyzed alongside DNA sequence data to resolve phylogenetic relationships accurately. researchgate.netresearchgate.net While this compound is a known metabolite, its broader phylogenetic significance across a wide range of lichen families requires further investigation combining genomic and metabolomic approaches.

Biological Role and Ecological Function Within the Lichen Symbiosis

Contribution to the Overall Secondary Metabolome of Lichens

Hypostrepsilic acid is a dibenzofuran (B1670420) that is not typically found in the chemical profile of naturally occurring, or in vivo, lichen thalli. nih.govresearchgate.netresearchgate.net Instead, its presence is a notable outcome of laboratory-based culturing of the fungal partner (the mycobiont) of certain lichens, such as Evernia esorediosa and Umbilicaria orientalis. nih.govresearchgate.netcambridge.org The secondary metabolome of a lichen in its natural symbiotic state is a complex mixture of compounds that can constitute up to 20% of the thallus's dry weight. nih.govrsc.org For instance, the natural thallus of Umbilicaria orientalis produces usnic acid and salazinic acid, but not this compound. researchgate.netresearchgate.net

The biosynthesis of most lichen compounds, including dibenzofurans, occurs via the acetyl-malonate pathway. nih.gov While lichens produce a vast array of over 1,000 known secondary metabolites, the expression of these compounds is tightly regulated by the symbiotic relationship and environmental cues. nih.govnih.gov this compound, therefore, represents a potential, rather than a typically expressed, component of the lichen's chemical arsenal, contributing to the metabolome only under the specific artificial conditions of in vitro culture. nih.govresearchgate.net

Proposed Ecological Functions in Lichen-Host Interactions

Since this compound is primarily detected in in vitro cultures, its direct ecological functions within the natural lichen symbiosis have not been observed. nih.govresearchgate.net However, based on the well-documented roles of other lichen secondary metabolites, its potential functions can be proposed. Lichen secondary compounds are crucial for survival in harsh environments, providing protection against a variety of external stressors. technologynetworks.comresearchgate.netresearchgate.net

These protective roles are a key aspect of the lichen-host interaction, where the fungus provides a protected environment for the algal partner. britishlichensociety.org.uknih.gov The functions of these metabolites include defense against herbivores and pathogens (such as bacteria and other fungi), filtering harmful UV radiation, and allelopathic effects that inhibit the growth of competing organisms. nih.govresearchgate.netmediresonline.org Dibenzofurans, the class of compounds to which this compound belongs, are known for a range of biological activities, including antimicrobial and antioxidant properties. nih.govnih.gov It is plausible that if this compound were produced in vivo, it would contribute to this chemical defense system, enhancing the lichen's resilience to biotic and abiotic stresses. researchgate.net

Table 1: General Ecological Roles of Lichen Secondary Metabolites

| Function | Description | Example Stressor |

| Photoprotection | Absorption of excessive solar radiation, particularly UV light, protecting the photosynthetic partner (photobiont). nih.govresearchgate.net | High UV radiation in exposed habitats. nih.gov |

| Anti-herbivore Defense | Deterring grazing by invertebrates and other animals through toxicity or unpleasant taste. nih.govbritishlichensociety.org.uk | Snails, mites, insect larvae. |

| Antimicrobial Activity | Inhibiting the growth of pathogenic bacteria and fungi. technologynetworks.commediresonline.org | Competing fungi, pathogenic bacteria. |

| Allelopathy | Preventing the growth of competing plants or other lichens in the immediate vicinity. nih.gov | Mosses, plant seedlings. |

| Pollution Tolerance | Aiding in metal homeostasis and tolerance to environmental pollutants. nih.govtechnologynetworks.com | Heavy metals in the substrate. |

Differential Expression of this compound In Vivo vs. In Vitro and its Ecological Implications

A significant finding regarding this compound is its differential expression between the natural lichen thallus (in vivo) and the isolated fungal partner grown in culture (in vitro). Research has shown that mycobionts from lichens like Umbilicaria orientalis and Evernia esorediosa synthesize this compound in significant amounts when cultured on specific media, such as a malt-yeast extract medium supplemented with sugar alcohols. nih.govresearchgate.netresearchgate.net However, this compound is not detected in the parent lichens collected from their natural habitats. nih.govresearchgate.net

This phenomenon, where the mycobiont produces different secondary metabolites when removed from the symbiotic state, is a key insight into the regulation of lichen biochemistry. nih.govresearchgate.net The in vivo environment involves complex interactions between the fungus, the photobiont, and external ecological factors. nih.gov This symbiotic relationship and the harsh conditions of their natural habitats appear to trigger the expression of specific gene clusters responsible for producing metabolites like usnic acid and salazinic acid, which are adapted for survival in the field. nih.govresearchgate.net

When the fungus is grown in vitro, it is released from the influence of its photosynthetic partner and the specific environmental stresses of its natural habitat. nih.govfrontiersin.orgnih.gov This change in conditions can lead to the activation of otherwise silent or poorly expressed biosynthetic gene clusters, resulting in the production of novel compounds like this compound. nih.govresearchgate.net The ecological implication is profound: the chemical diversity of a lichen is not solely determined by the fungus's genetic potential but is dynamically regulated by the symbiotic partnership itself. This differential expression underscores that the symbiotic lifestyle is a master regulator of the metabolic pathways that are essential for lichen survival and adaptation. nih.govbritishlichensociety.org.uk

Table 2: Comparison of Secondary Metabolite Production in Umbilicaria orientalis

| Condition | Metabolites Detected | Reference |

| In Vivo (Natural Thallus) | Usnic acid, Salazinic acid | researchgate.netresearchgate.net |

| In Vitro (Cultured Mycobiont) | This compound, Isostrepsilic acid | nih.govresearchgate.netresearchgate.net |

Research on Hypostrepsilic Acid Derivatives and Analogs

Structural Elucidation and Occurrence of Related Dibenzofurans

The study of dibenzofurans biosynthesized by lichens and their cultured fungal partners (mycobionts) has led to the identification of several compounds structurally related to hypostrepsilic acid. researchgate.net These natural analogs are crucial for understanding biosynthetic pathways and structure-activity relationships within this class of molecules.

Isostrepsilic acid stands out as a significant natural analog and a new lichen substance discovered through the culture of lichen mycobionts. researchgate.net Its structural determination and consistent co-occurrence with this compound have been noted in specific contexts.

The structure of isostrepsilic acid was determined to be 3,7-dihydroxy-9-hydroxymethyl-1-methyldibenzofuran-2-carboxylic acid. researchgate.net This elucidation was accomplished through spectroscopic analysis and comparison with known dibenzofurans. researchgate.net

A notable finding is the co-production of isostrepsilic acid and this compound in large quantities by the cultured mycobiont of the lichen Usnea orientalis. researchgate.netresearchgate.netresearchgate.netresearchgate.net Interestingly, the natural lichen thallus in the field does not produce these dibenzofurans, instead synthesizing usnic and salazinic acids. researchgate.netresearchgate.netresearchgate.net The production of isostrepsilic and hypostrepsilic acids in culture is thought to be induced by specific conditions, such as a malt-yeast extract medium containing sugar alcohols. researchgate.netnih.gov This joint occurrence is so consistent under these conditions that it has been termed the "this compound chemosyndrome," which is defined by the presence of both dibenzofurans. researchgate.netresearchgate.net

Table 1: Structural Comparison of this compound and Isostrepsilic Acid

| Feature | This compound | Isostrepsilic Acid |

| Chemical Name | 3,9-dihydroxy-7-hydroxymethyl-1-methyldibenzofuran-2-carboxylic acid | 3,7-dihydroxy-9-hydroxymethyl-1-methyldibenzofuran-2-carboxylic acid researchgate.net |

| Functional Groups | Carboxylic acid, 2 Phenolic hydroxyls, 1 Primary alcohol | Carboxylic acid, 2 Phenolic hydroxyls, 1 Primary alcohol |

| Source of Isolation | Cultured mycobiont of Evernia esorediosa researchgate.net | Cultured mycobiont of Usnea orientalis researchgate.net |

| Co-occurrence | Found with Isostrepsilic Acid in the "this compound chemosyndrome". researchgate.netresearchgate.net | Found with this compound in the "this compound chemosyndrome". researchgate.netresearchgate.net |

Strategies for the Academic Synthesis of Novel Derivatives

The synthesis of novel derivatives of dibenzofurans is an active area of academic research, driven by the need to explore their biological activities and develop new therapeutic agents. nih.govcambridge.org While direct synthesis of this compound derivatives is not extensively documented, general strategies for creating substituted dibenzofurans provide a clear framework for producing its analogs. nsf.gov.lk

One prominent strategy is the biomimetic synthesis approach, which mimics the proposed biosynthetic pathways in lichens. This often involves the oxidative coupling of a substituted diphenyl ether precursor. A common method employs palladium (II) acetate (B1210297) to facilitate the intramolecular cyclization, forming the core dibenzofuran (B1670420) ring system. nsf.gov.lk This has been used to successfully synthesize dibenzofurans like pannaric acid and schizopeltic acid from depside precursors, which are structurally related to the presumed precursors of this compound. The conversion of a depside into a diphenyl ether via a base-induced Smiles rearrangement, followed by palladium-catalyzed oxidative coupling, represents an efficient route to highly substituted dibenzofurans. nsf.gov.lk

Another key strategy involves the direct functionalization of the dibenzofuran core. Simple and efficient methods have been developed for the synthesis of various formyl derivatives of dibenzofuran, which can serve as versatile intermediates for further elaboration. researchgate.net These synthetic protocols may involve the formylation of a pre-functionalized dibenzofuran or the introduction of the formyl group first, followed by subsequent reactions to add other substituents. researchgate.net Such approaches allow for the systematic modification of the dibenzofuran scaffold to produce a library of novel derivatives for biological screening. nih.govacs.org

Table 2: Overview of Academic Synthesis Strategies for Dibenzofuran Derivatives

| Strategy | Key Reactions | Precursors/Intermediates | Purpose |

| Biomimetic Synthesis | Smiles Rearrangement, Palladium-catalyzed oxidative coupling nsf.gov.lk | Depsides, Diphenyl ethers nsf.gov.lk | To mimic natural biosynthetic pathways and achieve efficient synthesis of natural products and their analogs. |

| Direct Functionalization | Formylation, Suzuki cross-coupling, C-H arylation researchgate.netresearchgate.net | Dibenzofuran, Functionalized dibenzofurans researchgate.net | To create versatile intermediates (e.g., aldehydes) for the synthesis of a diverse range of novel derivatives. researchgate.netnih.gov |

| Wittig & Reduction | Wittig reaction, Hydrogen reduction, Iodination nih.gov | Phenyl ethanones, Phosphonium bromides nih.gov | To construct the dibenzofuran skeleton from non-dibenzofuran starting materials for specific biological targets. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.